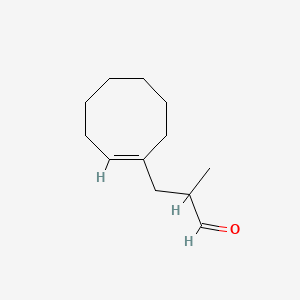
alpha-Methylcyclooct-1-ene-1-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylcyclooct-1-ene-1-propionaldehyde: is an organic compound with the molecular formula C12H20O . It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclooctene ring with a methyl group and a propionaldehyde side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methylcyclooct-1-ene-1-propionaldehyde typically involves the following steps:
Cyclooctene Formation: The initial step involves the formation of cyclooctene through the cyclization of octadiene.
Methylation: The cyclooctene is then methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Formylation: The final step involves the formylation of the methylcyclooctene using a formylating agent such as formic acid or formaldehyde under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the cyclization, methylation, and formylation reactions.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Methylcyclooct-1-ene-1-propionaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Alpha-Methylcyclooct-1-ene-1-carboxylic acid.
Reduction: Alpha-Methylcyclooct-1-ene-1-propanol.
Substitution: Various substituted cyclooctene derivatives.
Scientific Research Applications
Chemistry: Alpha-Methylcyclooct-1-ene-1-propionaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also used as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Methylcyclooct-1-ene-1-propionaldehyde involves its interaction with specific molecular targets. The formyl group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Cyclooctanone: A ketone with a similar cyclooctane ring structure.
Cyclooctanol: An alcohol derived from cyclooctane.
Cyclooctene: The parent hydrocarbon of alpha-Methylcyclooct-1-ene-1-propionaldehyde.
Uniqueness: this compound is unique due to the presence of both a cyclooctene ring and a formyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
94201-11-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-[(1E)-cycloocten-1-yl]-2-methylpropanal |
InChI |
InChI=1S/C12H20O/c1-11(10-13)9-12-7-5-3-2-4-6-8-12/h7,10-11H,2-6,8-9H2,1H3/b12-7+ |
InChI Key |
KEEMHCSHXIQTKW-KPKJPENVSA-N |
Isomeric SMILES |
CC(C/C/1=C/CCCCCC1)C=O |
Canonical SMILES |
CC(CC1=CCCCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



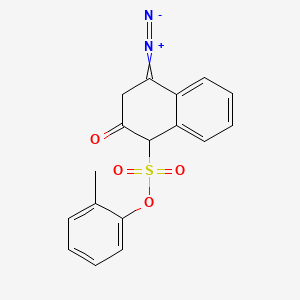
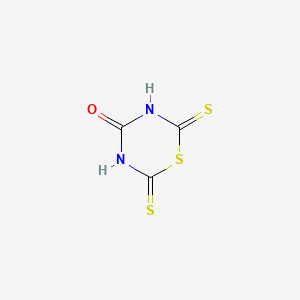
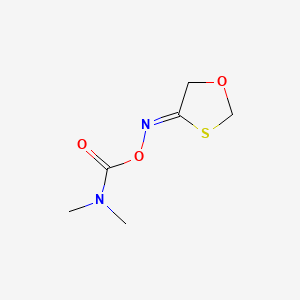
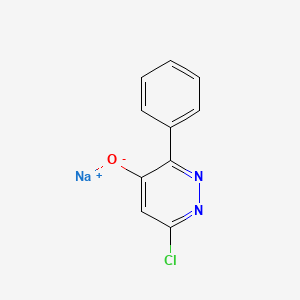

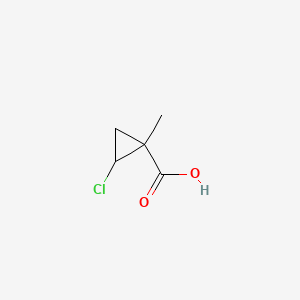
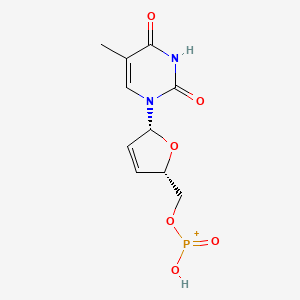

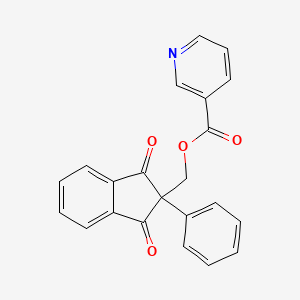
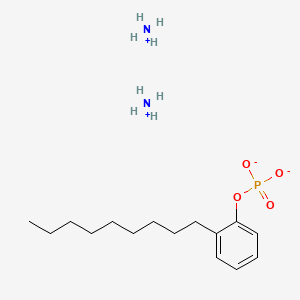
![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)


